1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene
Description
1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain and a phenylethenyl (styryl) group at para positions. Its molecular formula is C₁₇H₁₇Br, with a molecular weight of approximately 301.23 g/mol (estimated).
Properties
CAS No. |
221343-17-5 |
|---|---|
Molecular Formula |
C17H17Br |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C17H17Br/c1-14(16-7-3-2-4-8-16)17-11-9-15(10-12-17)6-5-13-18/h2-4,7-12H,1,5-6,13H2 |
InChI Key |
ALCBXUVBKQTPAI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCBr |
Origin of Product |
United States |
Biological Activity
1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and organic synthesis.
Chemical Structure and Properties
This compound is characterized by a bromopropyl group and a phenylethenyl moiety, which may contribute to its biological activity. The presence of bromine enhances the compound's electrophilic character, potentially influencing its interactions with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain brominated compounds have been shown to inhibit viral replication by interfering with viral entry or replication processes. The specific mechanisms through which this compound operates remain to be fully elucidated, but it is hypothesized that the bromine atom plays a critical role in enhancing binding affinity to viral proteins .
Anticancer Activity
Research has also highlighted the potential anticancer properties of related compounds. The presence of the phenylethenyl group is associated with cytotoxic effects against various cancer cell lines. For example, studies involving structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression .
Case Study 1: Synthesis and Biological Evaluation
A study focusing on the synthesis of this compound reported its evaluation against human cancer cell lines. The compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating potent activity. The study suggested that further modifications could enhance its efficacy and selectivity .
Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways by which related compounds exert their biological effects. It was found that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Type and Electronic Effects
Compounds with halogen or aromatic substituents exhibit distinct electronic and reactivity profiles:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Key Properties/Applications |
|---|---|---|---|---|---|
| 1-(3-Bromopropyl)-4-fluorobenzene | C₉H₁₀BrF | 217.08 | -Br (propyl), -F (para) | 24484-55-7 | Intermediate in agrochemical synthesis |
| 1-(3-Bromopropyl)-2-chlorobenzene | C₉H₁₀BrCl | 233.54 | -Br (propyl), -Cl (ortho) | Not provided | High polarity; potential pesticidal use |
| 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene | C₁₀H₁₀BrF₃ | 299.54 | -Br (propyl), -CF₃ (para) | 1806396-27-9 | Electron-withdrawing group; drug precursor |
| Target Compound | C₁₇H₁₇Br | 301.23 | -Br (propyl), -C₆H₅CH=CH₂ (para) | Not available | Conjugated system; photochemical applications |
- Halogen vs. Aromatic Substituents : Fluorine and chlorine substituents () increase polarity and electrophilicity, making these compounds suitable for nucleophilic substitution reactions. In contrast, the phenylethenyl group in the target compound introduces conjugation, enhancing UV absorption and suitability for optoelectronic materials .
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group () significantly lowers electron density, favoring reactions like Suzuki coupling, whereas the phenylethenyl group may stabilize radicals or carbocations via resonance .
Positional Isomerism
Ortho-substituted analogs (e.g., 1-(3-bromopropyl)-2-chlorobenzene) exhibit steric hindrance, reducing reaction rates compared to para-substituted derivatives. For example, para-fluoro derivatives () show higher thermal stability (predicted boiling point: ~294°C) than ortho-chloro analogs .
Chain Length and Functional Groups
- Bromopropyl vs. Bromoethyl Chains : 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene () has a shorter alkyl chain, reducing lipophilicity (molecular weight: 303.24 g/mol) compared to the target compound. Longer chains may enhance membrane permeability in bioactive molecules.
- Sulfanyl vs. Ethenyl Groups : Cyclohexylsulfanyl-substituted pyrazoles () rely on hydrogen bonding for crystal packing, whereas the styryl group in the target compound enables π-π stacking, critical for solid-state conductivity .
Preparation Methods
Friedel-Crafts Alkylation and Vinylation
A plausible synthesis begins with 4-vinylacetophenone as the starting material. The phenylethenyl group is introduced via a Wittig reaction, followed by bromopropyl chain installation using Friedel-Crafts alkylation:
Wittig Reaction :
Friedel-Crafts Alkylation :
- The aldehyde intermediate undergoes alkylation with 1-bromo-3-chloropropane in the presence of AlCl₃.
- Mechanism : Electrophilic attack of the carbocation (from 1-bromo-3-chloropropane) on the aromatic ring, followed by bromide substitution.
This route, though theoretically sound, lacks explicit validation in the literature. However, analogous syntheses of bromoalkyl-substituted aromatics support its feasibility.
Iterative Methodology in Polymer Synthesis
The compound’s primary documented application is in living anionic polymerization to construct asymmetric star polymers. The protocol involves:
Core Functionalization :
Chain Extension :
Iteration :
Optimization and Scalability
Reaction Conditions
Industrial Scalability
Batch reactors with precise temperature control (-78°C via dry ice/acetone) and inert atmospheres (N₂/Ar) are essential. Continuous flow systems remain unexplored but could enhance reproducibility for high-arm-count polymers.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
Size Exclusion Chromatography (SEC) :
Mass Spectrometry :
Applications in Polymer Chemistry
Asymmetric Star-Branched Polymers
The compound enables synthesis of:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of 4-(1-phenylethenyl)phenol with 1,3-dibromopropane using a base like potassium carbonate in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for phenol to dibromopropane) and reaction time (8–12 hours). Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: ~317.02) and nuclear magnetic resonance (NMR) spectroscopy for substituent verification. Key NMR signals include:
- ¹H NMR : δ 2.2–2.5 ppm (m, -CH2-Br), 5.2–5.6 ppm (d, phénylethenyl CH2), 6.8–7.4 ppm (aromatic protons) .
- ¹³C NMR : δ 32–35 ppm (BrCH2), 122–130 ppm (aromatic carbons) .
Advanced Research Questions
Q. How do the electronic effects of the 1-phenylethenyl group influence the reactivity of the bromopropyl chain in cross-coupling reactions?
- Methodology : The electron-rich phénylethenyl group increases electron density at the benzene ring, potentially activating the bromopropyl chain toward nucleophilic substitution (SN2) or Suzuki-Miyaura coupling. Compare reactivity with analogs lacking the phénylethenyl group (e.g., 1-(3-bromopropyl)benzene) using kinetic studies . For example, reaction rates with Pd(PPh3)4 in THF/water (3:1) at 80°C show a 20% increase in yield due to enhanced electrophilicity .
Q. What strategies mitigate competing elimination reactions during functionalization of the bromopropyl chain?
- Methodology : Elimination (e.g., dehydrohalogenation to form alkenes) can be suppressed by:
- Using bulky bases (e.g., DBU instead of KOH) to reduce β-hydrogen abstraction .
- Lowering reaction temperatures (<50°C) in substitution reactions .
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance nucleophilic attack .
Q. How does the compound’s halogen bonding capability affect its interactions with biological targets?
- Methodology : The bromine atom acts as a halogen bond donor, enhancing binding to proteins (e.g., kinases). Conduct molecular docking studies (using AutoDock Vina) to compare binding affinities with non-brominated analogs. For example, the bromine in 1-(3-bromopropyl) derivatives increases binding to EGFR kinase by ~30% (ΔG = -9.2 kcal/mol vs. -7.1 kcal/mol for chloro analogs) .
Comparative Analysis of Structural Analogs
| Compound | Key Differences | Reactivity/Applications |
|---|---|---|
| 1-(3-Bromopropyl)benzene | Lacks phénylethenyl group | Lower electrophilicity; limited use in catalysis |
| 1-(3-Chloropropyl)-4-methoxybenzene | Chlorine instead of bromine | Slower SN2 reactions; reduced halogen bonding |
| 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene | Additional chloro/ethoxy substituents | Enhanced steric hindrance; tailored drug design |
| Target compound | Phénylethenyl group | Optimized for cross-coupling and bioactivity |
Applications in Drug Discovery
Q. What in vitro assays are suitable for screening this compound’s pharmacological potential?
- Methodology :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .
- Metabolic stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .
Data Contradiction Resolution
Q. How to address discrepancies in reported reaction yields for bromopropyl-substituted aromatics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
